molecular formula C4H9NNaO4 B14600662 CID 57351366 CAS No. 60168-81-2

CID 57351366

Cat. No.: B14600662
CAS No.: 60168-81-2
M. Wt: 158.11 g/mol
InChI Key: SVOGMMYVAQZPKP-UHFFFAOYSA-N
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Description

The compound with the identifier “CID 57351366” is a chemical entity registered in the PubChem database

Preparation Methods

The synthetic routes and reaction conditions for the preparation of CID 57351366 involve several steps. The preparation methods typically include the use of specific catalysts and controlled reaction environments to ensure the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

CID 57351366 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

CID 57351366 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used as a probe to study specific biochemical pathways. In medicine, it has potential applications in drug development and therapeutic interventions. In industry, it can be used in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of CID 57351366 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

CID 57351366 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can be based on various parameters, such as chemical reactivity, biological activity, and potential applications. Some similar compounds include those registered in the PubChem database with similar chemical properties and applications.

Properties

CAS No.

60168-81-2

Molecular Formula

C4H9NNaO4

Molecular Weight

158.11 g/mol

InChI

InChI=1S/C4H9NO4.Na/c5-1-4(8)9-2-3(6)7;/h3,6-7H,1-2,5H2;

InChI Key

SVOGMMYVAQZPKP-UHFFFAOYSA-N

Canonical SMILES

C(C(O)O)OC(=O)CN.[Na]

Origin of Product

United States

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